molecular formula C16H14BrClFN3O B13630008 1-(3-Bromo-2-fluorobenzoyl)-4-(5-chloropyridin-2-yl)piperazine

1-(3-Bromo-2-fluorobenzoyl)-4-(5-chloropyridin-2-yl)piperazine

Katalognummer: B13630008
Molekulargewicht: 398.7 g/mol
InChI-Schlüssel: JWUZCVIAQJHOGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-2-fluorobenzoyl)-4-(5-chloropyridin-2-yl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Vorbereitungsmethoden

The synthesis of 1-(3-Bromo-2-fluorobenzoyl)-4-(5-chloropyridin-2-yl)piperazine typically involves multi-step organic reactions. The preparation begins with the formation of the 3-bromo-2-fluorobenzoyl chloride, which is then reacted with piperazine to form the intermediate product. This intermediate is subsequently reacted with 5-chloropyridine under controlled conditions to yield the final compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(3-Bromo-2-fluorobenzoyl)-4-(5-chloropyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions, altering the electronic properties of the molecule.

    Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-2-fluorobenzoyl)-4-(5-chloropyridin-2-yl)piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical tool or therapeutic agent.

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-2-fluorobenzoyl)-4-(5-chloropyridin-2-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 1-(3-Bromo-2-fluorobenzoyl)-4-(5-chloropyridin-2-yl)piperazine stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds include:

    1-(3-Bromo-2-fluorobenzoyl)piperazine: Lacks the pyridine ring, resulting in different reactivity and applications.

    4-(5-Chloropyridin-2-yl)piperazine:

Eigenschaften

Molekularformel

C16H14BrClFN3O

Molekulargewicht

398.7 g/mol

IUPAC-Name

(3-bromo-2-fluorophenyl)-[4-(5-chloropyridin-2-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C16H14BrClFN3O/c17-13-3-1-2-12(15(13)19)16(23)22-8-6-21(7-9-22)14-5-4-11(18)10-20-14/h1-5,10H,6-9H2

InChI-Schlüssel

JWUZCVIAQJHOGP-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=NC=C(C=C2)Cl)C(=O)C3=C(C(=CC=C3)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.